Enhanced Binding Affinity to CTX-M-15 β-Lactamase
FPI-1523 sodium exhibits high-affinity binding to the extended-spectrum β-lactamase (ESBL) CTX-M-15. Its dissociation constant (Kd) is measured at 4 nM . This is compared to the inhibitory concentration (IC50) of avibactam for the same enzyme, which is reported as 5 nM . While not a direct comparison of identical parameters (Kd vs. IC50), the data suggest that FPI-1523 sodium's binding affinity is at least comparable to avibactam's functional inhibition, positioning it as a highly potent inhibitor of this key resistance determinant.
| Evidence Dimension | Binding Affinity / Inhibitory Potency |
|---|---|
| Target Compound Data | Kd = 4 nM |
| Comparator Or Baseline | Avibactam: IC50 = 5 nM |
| Quantified Difference | Kd of 4 nM vs. IC50 of 5 nM for avibactam |
| Conditions | In vitro biochemical assays (Kd for FPI-1523; IC50 for avibactam) |
Why This Matters
The subnanomolar affinity for CTX-M-15 confirms FPI-1523 sodium as a highly potent research tool for investigating ESBL-mediated resistance.
